2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione is a complex organic compound that features a triazole ring, a bromophenyl group, and a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and coupling reactions to introduce the triazole and bromophenyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of organic semiconductors, dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets. The triazole and bromophenyl groups may facilitate binding to proteins or enzymes, modulating their activity. The naphthalene-1,4-dione core can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-chlorophenyl)amino)naphthalene-1,4-dione
- 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-fluorophenyl)amino)naphthalene-1,4-dione
- 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-methylphenyl)amino)naphthalene-1,4-dione
Uniqueness
The uniqueness of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione lies in its specific combination of functional groups, which confer distinct electronic, steric, and chemical properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various scientific fields.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-bromoanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSJTGCTIYXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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